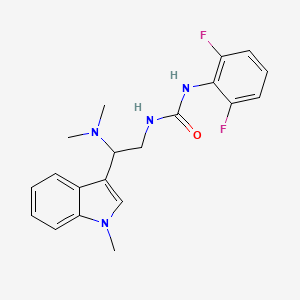

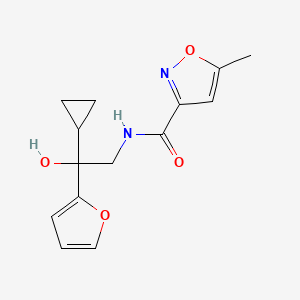

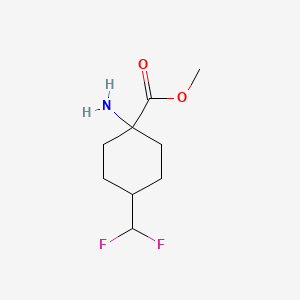

![molecular formula C14H9Cl2FO3S B2639711 1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone CAS No. 344265-00-5](/img/structure/B2639711.png)

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, referred to as DFPE, is a compound of interest due to its potential applications in scientific research. It is a synthetic chemical that is used as a reagent in organic synthesis, and has been the subject of numerous studies and experiments.

Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Activity

A study on derivatives of phenyl ethanone compounds, including those with similar structural features to the specified compound, showed potential anti-inflammatory properties. These compounds were synthesized, characterized, and evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema test in rats. One derivative exhibited significant activity, suggesting the potential for such compounds in developing anti-inflammatory drugs without the gastric irritation often associated with carboxyl groups (Karande & Rathi, 2017).

Biotransformation and Enantioselective Synthesis

Research into biotransformation using a new Acinetobacter sp. isolate demonstrated the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. The study optimized conditions for the bioreduction of a closely related compound to produce a valuable chiral intermediate, highlighting the role of microbial biocatalysis in creating enantiomerically pure substances for pharmaceutical use (Miao et al., 2019).

Proton Exchange Membranes for Fuel Cells

A study on the synthesis of multiblock copolymers for proton exchange membranes involved compounds related to the one . These copolymers, synthesized from sulfonated poly(phenylene) and poly(arylene ether sulfone), exhibited properties suitable for use in fuel cells, demonstrating the material's potential in energy applications (Ghassemi et al., 2004).

Synthesis and Biological Activities of Derivatives

Another research focused on synthesizing derivatives of N-phenylpyrazolyl aryl methanones containing the arylthio/sulfinyl/sulfonyl group, similar to the compound of interest. These derivatives showed promising herbicidal and insecticidal activities, suggesting their potential in agricultural applications (Wang et al., 2015).

Carboxylated Poly(ether sulfone)s Synthesis

Research on the copolymerization of related compounds for producing carboxylated poly(ether sulfone)s explored new routes for synthesizing materials with potential applications in filtration and membrane technology. This work illustrates the versatility of such compounds in creating materials with specific functional properties (Weisse, Keul, & Höcker, 2001).

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3S/c15-9-1-6-12(13(16)7-9)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJFHQYVPKZOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

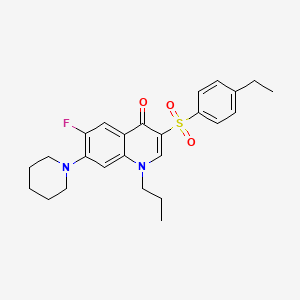

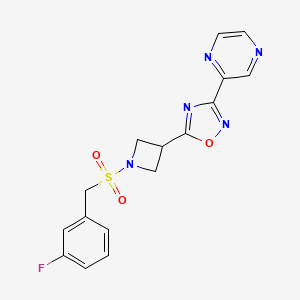

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)

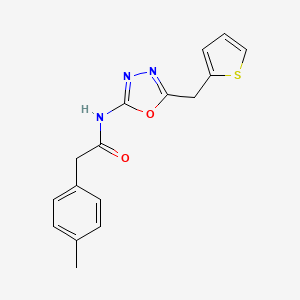

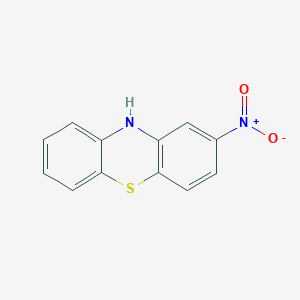

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)

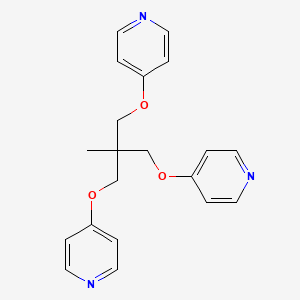

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)

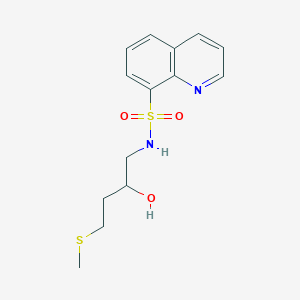

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)